molecular formula C27H36F3N5O7S B2401716 (2R)-N-[(2-Amino-2-adamantyl)methyl]-2-[[6-(2,5-dihydroxypyrrol-1-yl)pyridin-3-yl]sulfonylamino]pentanamide;2,2,2-trifluoroacetic acid CAS No. 2248382-71-8

(2R)-N-[(2-Amino-2-adamantyl)methyl]-2-[[6-(2,5-dihydroxypyrrol-1-yl)pyridin-3-yl]sulfonylamino]pentanamide;2,2,2-trifluoroacetic acid

Cat. No.: B2401716
CAS No.: 2248382-71-8
M. Wt: 631.67
InChI Key: ZETMYZYRTXVIBM-FFFZJULBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-N-[(2-Amino-2-adamantyl)methyl]-2-[[6-(2,5-dihydroxypyrrol-1-yl)pyridin-3-yl]sulfonylamino]pentanamide;2,2,2-trifluoroacetic acid is a useful research compound. Its molecular formula is C27H36F3N5O7S and its molecular weight is 631.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Adamantylsulfanyl Derivatives and Tumor Necrosis Factor-α Production

Adamantylsulfanyl heterocycles, including those related to the compound , have been studied for their impact on the production of tumor necrosis factor α (TNF-α) in genetically modified murine melanoma cells. These compounds showed a marked ability to enhance TNF-α production, which is significant given the role of TNF-α in immune responses and potential therapeutic applications in cancer treatment (Maurin et al., 2004).

Anticancer Properties of N-Adamantylcarboxamido Derivatives

Research on N-Adamantylcarboxamido derivatives, which share structural similarities with the compound , has shown promising anticancer properties. These compounds were evaluated for their cytotoxic effects on various cancer cell lines, including breast cancer, highlighting their potential as anticancer agents (Redda et al., 2011).

Synthesis and Structural Insights of Adamantane-Based Compounds

The synthesis and study of adamantane-based compounds have provided insights into their structural aspects. These compounds, including those related to the chemical in focus, have been recognized for their antioxidant and anti-inflammatory activities. Their properties are of interest in drug design for treating various conditions, including neurological and metabolic disorders (Chidan Kumar et al., 2015).

Adamantylaminopyrimidines and TNF-Alpha Induction

Adamantylaminopyrimidines, similar in structure to the compound , have been shown to be potent inducers of TNF-alpha. This finding is significant for understanding the immunomodulatory potential of such compounds and their possible therapeutic applications in conditions where TNF-alpha modulation is beneficial (Kazimierczuk et al., 2001).

Properties

IUPAC Name

(2R)-N-[(2-amino-2-adamantyl)methyl]-2-[[6-(2,5-dihydroxypyrrol-1-yl)pyridin-3-yl]sulfonylamino]pentanamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N5O5S.C2HF3O2/c1-2-3-20(24(33)28-14-25(26)17-9-15-8-16(11-17)12-18(25)10-15)29-36(34,35)19-4-5-21(27-13-19)30-22(31)6-7-23(30)32;3-2(4,5)1(6)7/h4-7,13,15-18,20,29,31-32H,2-3,8-12,14,26H2,1H3,(H,28,33);(H,6,7)/t15?,16?,17?,18?,20-,25?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZETMYZYRTXVIBM-FFFZJULBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)NCC1(C2CC3CC(C2)CC1C3)N)NS(=O)(=O)C4=CN=C(C=C4)N5C(=CC=C5O)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C(=O)NCC1(C2CC3CC(C2)CC1C3)N)NS(=O)(=O)C4=CN=C(C=C4)N5C(=CC=C5O)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36F3N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

631.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.